molecular formula C20H19NO6S B2438310 Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate CAS No. 2097922-47-7

Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate

Cat. No.: B2438310
CAS No.: 2097922-47-7
M. Wt: 401.43
InChI Key: VZJMCHQYBJEGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate” is an organic compound containing a furan ring, a phenyl ring, a sulfamoyl group, and a benzoate ester group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple functional groups. The furan and phenyl rings are likely to contribute to the compound’s aromaticity, while the sulfamoyl and benzoate groups could impact its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan ring is known to participate in various reactions, including electrophilic substitution and oxidation. The phenyl ring could undergo electrophilic aromatic substitution, and the sulfamoyl and benzoate groups could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfamoyl and benzoate groups could impact its solubility, while the furan and phenyl rings could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Reactivity Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate and similar compounds have been studied for their unique chemical reactivity and potential in synthetic chemistry. For instance, Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showed cyclization in the presence of bases to give exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, the oxidative cleavage of the furan ring in related furan compounds using chromium trioxide in acetic acid has been explored, yielding various phenyl benzoate derivatives, highlighting the potential for creating diverse chemical structures through selective oxidation processes (Inukai, Sonoda, & Kobayashi, 1982).

Metal-Free Organic Synthesis The development of metal-free synthesis methods for polysubstituted pyrroles using surfactants in aqueous medium demonstrates the environmental and methodological advantages of using less hazardous conditions and materials. This approach utilized substituted 1-phenyl-2-(phenylamino)-ethan-1-one compounds, including those with furan-2-yl groups, showing the versatility of these compounds in organic synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).

Sulfonamide-derived Ligands and Their Biological Activities The study of sulfonamide-derived compounds, including their transition metal complexes, illustrates the biological relevance of these chemical structures. Compounds such as 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate were synthesized and shown to have moderate to significant antibacterial and antifungal activities. This highlights the potential of this compound derivatives in medicinal chemistry and as potential therapeutic agents (Chohan & Shad, 2011).

Photophysical Properties and Sensing Applications Investigations into the photophysical properties of related compounds have led to the discovery of materials with potential applications in sensing, demonstrating the utility of these compounds beyond their chemical reactivity. For example, novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate were developed, showcasing the role of these molecules in detecting environmentally relevant species (Ma, Li, Zong, Men, & Xing, 2013).

Future Directions

The study and application of this compound could be a promising area of research, given the interesting combination of functional groups it contains. Potential areas of interest could include medicinal chemistry, materials science, and synthetic methodology .

Properties

IUPAC Name

methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-26-20(23)16-8-10-17(11-9-16)28(24,25)21-13-18(22)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,21-22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJMCHQYBJEGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.